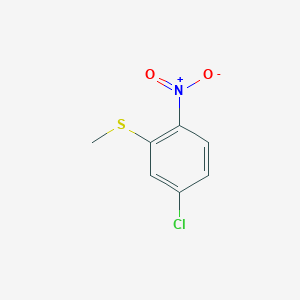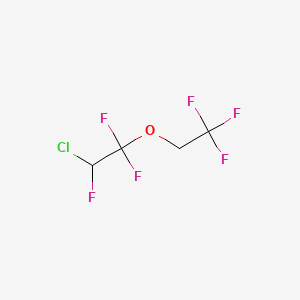
S-(Trifluoroacetyl)-4-mercaptotoluene
Descripción general
Descripción
“S-(Trifluoroacetyl)-4-mercaptotoluene” is a compound that contains a trifluoroacetyl group and a mercaptotoluene group. Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used as a protecting group for amines and alcohols . Mercaptotoluene, on the other hand, is a thiol and a derivative of toluene.
Synthesis Analysis
While specific synthesis methods for “S-(Trifluoroacetyl)-4-mercaptotoluene” are not available, trifluoroacetylation is a common reaction in organic synthesis, often used for the protection of functional groups such as amines, alcohols, and thiols .Chemical Reactions Analysis
Trifluoroacetyl groups are known to participate in various chemical reactions. For instance, they can be used in the protection of functional groups during synthesis, and can be removed afterwards .Physical And Chemical Properties Analysis
The physical and chemical properties of “S-(Trifluoroacetyl)-4-mercaptotoluene” would depend on its exact molecular structure. Trifluoroacetyl compounds are generally characterized by their strong acidity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
S-(Trifluoroacetyl)-4-mercaptotoluene is utilized in chemical synthesis and modification processes. Studies highlight its role in the formation of mercaptoacylamino acids and peptides through solid-phase synthesis. Derivatives of mercapto acids, including those related to S-(Trifluoroacetyl)-4-mercaptotoluene, are synthesized and applied in creating small libraries of these compounds. The removal of protective groups from these derivatives often involves treatment with trifluoroacetic acid, showcasing the chemical's versatility in synthesis applications (Mourtas et al., 2001) (Mourtas et al., 2002).
Nanoparticle Modification
In the field of nanotechnology, mercaptoacetic acid derivatives, including those similar in function to S-(Trifluoroacetyl)-4-mercaptotoluene, are used to modify nanoparticles. These compounds help in the dispersion of nanoparticles in various media, significantly impacting the morphological transformation of materials. For instance, CdS nanoparticles modified with mercaptoacetic acid can induce structural changes in block copolymers, demonstrating the potential of such chemicals in materials science and engineering (Yeh et al., 2005).
Surface Modification and Functionalization
S-(Trifluoroacetyl)-4-mercaptotoluene and related compounds find applications in the surface modification and functionalization of various substrates. The treatment of cellulose fibers with trifluoroacetic anhydride, for instance, grants them enhanced hydrophobicity and lipophobicity, showcasing the utility of trifluoroacetyl derivatives in modifying material surfaces for specific applications. This modification process is reversible, allowing for the original properties of the cellulose to be restored, highlighting the versatility and utility of such chemical modifications in material science (Cunha et al., 2006).
Catalysis and Reaction Mechanisms
The use of S-(Trifluoroacetyl)-4-mercaptotoluene-related compounds extends into catalysis and the study of reaction mechanisms. For example, trifluoroacetylated compounds participate in various catalytic processes, including enantioselective hydrogenation reactions. These reactions demonstrate the role of trifluoroacetyl groups in modifying reaction outcomes, influencing yield, and enantioselectivity, underscoring the significance of such compounds in catalytic research (Varga et al., 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Trifluoroacetyl derivatives are known to interact with various biological targets, including proteins and enzymes . The specific targets for this compound may depend on its structure and the biological context in which it is used.
Mode of Action
Trifluoroacetyl groups are known to participate in nucleophilic reactions . They can react with amines present on the resin support during solid-phase peptide synthesis, leading to trifluoroacetylation
Biochemical Pathways
Trifluoroacetyl derivatives are often used in peptide synthesis , suggesting that they might influence protein-related pathways.
Result of Action
Given its potential role in peptide synthesis , it might influence protein structure and function, but the specific effects would depend on the targets and pathways involved.
Propiedades
IUPAC Name |
S-(4-methylphenyl) 2,2,2-trifluoroethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLCXQRJYGDYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382083 | |
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(Trifluoroacetyl)-4-mercaptotoluene | |
CAS RN |
75072-07-0 | |
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trifluoroacetyl)thio]toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















